Methyl 2-amino-3-methoxybenzoate
Overview
Description
Methyl 2-amino-3-methoxybenzoate is an organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- One study found that MAM blocked the strong activation of c-Fos immunoreactivity induced by phencyclidine (PCP) and DOI (a hallucinogenic compound) in cortical areas .
- MAM’s effects are context-dependent:
Target of Action
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-methoxybenzoate can be synthesized through the esterification of 2-amino-3-methoxybenzoic acid. The reaction involves the use of methanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at 95°C overnight to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
Methyl 2-amino-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-amino-3-methoxybenzoate can be compared with other similar compounds, such as:
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-3-hydroxybenzoate
- Methyl 2-amino-4,5-dimethylbenzoate
Uniqueness: The unique positioning of the amino and methoxy groups on the benzene ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
methyl 2-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZEMGLLFLMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345167 | |
Record name | Methyl 2-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5121-34-6 | |
Record name | Methyl 2-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Amino-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What evidence suggests that Methyl 2-amino-3-methoxybenzoate (MAM) could be a potential antipsychotic treatment for schizophrenia?
A1: The research indicates that MAM demonstrates antipsychotic-like effects in preclinical models of schizophrenia:
- Reduction of Dopaminergic Activity: MAM effectively reduced behaviors associated with hyperdopaminergic activity in both rat and mouse models. [] This is significant because dysregulated dopamine signaling is a hallmark of schizophrenia.
- Improvement in Positive Symptoms: MAM successfully reversed prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are commonly used to model the positive symptoms of schizophrenia in animals. []
- Potential for Cognitive Benefits: While not directly measured in this study, MAM's ability to antagonize PCP and DOI-induced c-Fos activation in cortical areas suggests potential benefits for cognitive symptoms, which are often impaired in schizophrenia. []
- Favorable Side Effect Profile: Unlike many current atypical antipsychotics, chronic MAM treatment in rats did not lead to weight gain, metabolic disturbances, or motor side effects. [] This suggests a potentially safer side effect profile, although further research is needed.
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